1-(Dimethyl-1,3-thiazol-5-yl)butane-1,3-dione
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Overview
Description
1-(Dimethyl-1,3-thiazol-5-yl)butane-1,3-dione is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds .
Preparation Methods
The synthesis of 1-(Dimethyl-1,3-thiazol-5-yl)butane-1,3-dione typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor molecule containing the necessary functional groups to form the thiazole ring. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
1-(Dimethyl-1,3-thiazol-5-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Dimethyl-1,3-thiazol-5-yl)butane-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Dimethyl-1,3-thiazol-5-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
1-(Dimethyl-1,3-thiazol-5-yl)butane-1,3-dione can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities and applications. Each thiazole derivative has distinct properties and uses, making them valuable in different fields of research and industry.
Properties
Molecular Formula |
C9H11NO2S |
---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
1-(2,4-dimethyl-1,3-thiazol-5-yl)butane-1,3-dione |
InChI |
InChI=1S/C9H11NO2S/c1-5(11)4-8(12)9-6(2)10-7(3)13-9/h4H2,1-3H3 |
InChI Key |
NOFKSTAOOKPEMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)CC(=O)C |
Origin of Product |
United States |
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